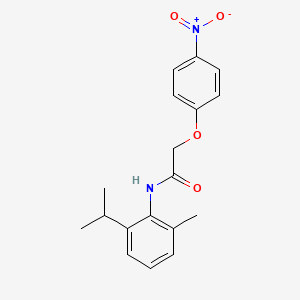

N-(2-isopropyl-6-methylphenyl)-2-(4-nitrophenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes including alkylation, nitration, and carbonylation reactions. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involves alkylation followed by nitration, yielding high purity products under optimized conditions (Zhang Da-yang, 2004). Similarly, the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes has been used to synthesize related acetamide derivatives in a single step, demonstrating an efficient synthesis pathway (A. Vavasori, Marco Capponi, L. Ronchin, 2023).

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been extensively studied using various spectroscopic techniques. Studies on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides revealed the importance of intramolecular and intermolecular hydrogen bonds, which were analyzed through FAB mass spectrometry, IR, and NMR spectroscopy (T. Romero, Angela Margarita, 2008).

Chemical Reactions and Properties

The chemical reactivity of acetamide derivatives includes their ability to form complexes with protophilic solvents, which is influenced by the presence of nitro and acetamido groups. This reactivity pattern has been observed in compounds such as N-(4-Methyl-2-nitrophenyl)acetamide, showcasing the interaction between these functional groups (I. G. Krivoruchka et al., 2004).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solvatochromism, are affected by their molecular structure. The effect of bifurcate hydrogen bond on the IR spectrum and dipole moment of N-(4-Methyl-2-nitrophenyl)acetamide in solution provides insight into how molecular interactions influence physical properties (I. G. Krivoruchka et al., 2004).

Chemical Properties Analysis

Acetamide derivatives exhibit a range of chemical properties, including reactivity towards different chemical agents and stability under various conditions. For instance, the synthesis and characterization of N-hydroxyacetaminophen, a toxic metabolite of acetaminophen, demonstrate the moderate instability of N-hydroxyacetaminophen at physiological pH and temperature, highlighting the importance of chemical stability in the assessment of these compounds' properties (M. Gemborys, G. Gribble, G. Mudge, 1978).

Propiedades

IUPAC Name |

N-(2-methyl-6-propan-2-ylphenyl)-2-(4-nitrophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-12(2)16-6-4-5-13(3)18(16)19-17(21)11-24-15-9-7-14(8-10-15)20(22)23/h4-10,12H,11H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGRHUFPTKNNSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,5R*)-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5662934.png)

![(1S*,5R*)-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5662937.png)

![4-{3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}thieno[3,2-d]pyrimidine](/img/structure/B5662949.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidine](/img/structure/B5662965.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[(5-isopropyl-3-isoxazolyl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5662981.png)

![1-(3-furoyl)-3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5662995.png)

![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5663011.png)

![1-(5-methoxy-2-furoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5663013.png)

![4-benzyl-1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5663021.png)

![(1S*,6R*)-9-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5663024.png)

![2-{2-[4-(2-methoxyphenyl)piperidin-1-yl]-2-oxoethyl}pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5663031.png)